molecular formula C20H17FN6O2 B2591275 N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide CAS No. 1251697-46-7

N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide

Cat. No. B2591275
CAS RN: 1251697-46-7
M. Wt: 392.394
InChI Key: RPKXKTIYQKGEOM-UHFFFAOYSA-N
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Description

N~5~-(3-fluoro-4-methylphenyl)-3-[1-(4-methylbenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17FN6O2 and its molecular weight is 392.394. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

This compound belongs to a class of molecules that have been extensively studied for their biological and chemical properties. For instance, the synthesis and biological evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents show the versatility of such compounds in creating potential treatments against microbial infections (Jadhav et al., 2017). Similarly, compounds containing 1,2,4-oxadiazole and 1,2,4-triazole rings have been synthesized and characterized for their antimicrobial activities, demonstrating the chemical's utility in synthesizing molecules with significant biological activities (Ustabaş et al., 2020).

Biological Activity and Potential Therapeutic Uses

The biological activity of compounds featuring similar core structures has been a subject of interest. For example, derivatives of benzimidazole containing triazole, thiadiazole, oxadiazole, and morpholine rings have been synthesized and screened for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. This highlights the potential therapeutic uses of such compounds in treating diseases and managing conditions related to oxidative stress and microbial infections (Menteşe et al., 2015).

Advanced Drug Design and Development

The compound's structure is indicative of its potential in advanced drug design and development, particularly in targeting specific biological pathways or receptors. Research has demonstrated the use of similar fluorinated compounds in the development of HIV integrase inhibitors, showcasing the chemical's relevance in creating potent antiviral agents. This approach leverages 19F-NMR spectroscopy to support the selection of candidates for further development, underscoring the importance of such compounds in medicinal chemistry and pharmaceutical research (Monteagudo et al., 2007).

properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN6O2/c1-12-3-6-14(7-4-12)10-27-11-17(24-26-27)18-23-20(29-25-18)19(28)22-15-8-5-13(2)16(21)9-15/h3-9,11H,10H2,1-2H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKXKTIYQKGEOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=C(C=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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